Lipophilicity vs. Unsubstituted Analog
The predicted logP of the 5‑chloro derivative (1.675) [REFS‑1] is essentially identical to that of the unsubstituted 2‑aminomethylbenzimidazole (logP = 1.72) [REFS‑2]. This near‑superimposable lipophilicity means that adding the chloro substituent does not inflate logP relative to the parent scaffold, allowing the exploration of potency gains through halogen bonding without sacrificing ligand efficiency metrics that are critical in fragment‑to‑lead progression.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.675 [1] |
| Comparator Or Baseline | 1H-Benzo[d]imidazol-2-yl)methanamine: logP = 1.72 [2] |
| Quantified Difference | ΔlogP ≈ +0.045 (effectively identical) |
| Conditions | Calculated by Molsoft / IDRBlab algorithms; values from independent database entry comparison |
Why This Matters
Procurement of the 5‑chloro analog preserves the favorable lipophilicity profile of the parent while providing an additional vector for halogen bonding and synthetic elaboration, unlike the unsubstituted variant which lacks this handle.
- [1] Molbic IDRBlab. (n.d.). Compound Information for (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine. Retrieved from https://molbic.idrblab.net/compound?id=273399-95-4 View Source
- [2] Qiye Molbase. (n.d.). (1H-Benzo[d]imidazol-2-yl)methanamine. Retrieved from https://qiye.molbase.cn/ View Source
